molecular formula C17H16FN5O2 B11338794 2-(4-fluorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide

2-(4-fluorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide

Cat. No.: B11338794
M. Wt: 341.34 g/mol
InChI Key: DPONLUFARHYVBO-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BUTANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenoxy group and a tetrazolylphenyl group connected by a butanamide linker, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 4-fluorophenol with an appropriate butanoyl chloride derivative to form the intermediate 4-fluorophenoxybutanoyl chloride. This intermediate is then reacted with 4-(1H-1,2,3,4-tetrazol-1-yl)aniline under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and controlled temperature conditions can also play a crucial role in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the tetrazolyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-FLUOROPHENOXY)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE: Shares the fluorophenoxy group but differs in the overall structure and functional groups.

    2-FLUORO-4-(1H-TETRAZOL-5-YL)BENZOIC ACID: Contains the tetrazolyl group but has a different core structure.

Uniqueness

2-(4-FLUOROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BUTANAMIDE is unique due to its combination of the fluorophenoxy and tetrazolyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H16FN5O2

Molecular Weight

341.34 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]butanamide

InChI

InChI=1S/C17H16FN5O2/c1-2-16(25-15-9-3-12(18)4-10-15)17(24)20-13-5-7-14(8-6-13)23-11-19-21-22-23/h3-11,16H,2H2,1H3,(H,20,24)

InChI Key

DPONLUFARHYVBO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=C(C=C3)F

Origin of Product

United States

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